5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine
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Overview
Description
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methoxy and methyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions can enhance its interaction with molecular targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-5-12(10)7-3-4-8(13-2)11-9(6)7/h3-5H,10H2,1-2H3 |
InChI Key |
HAZVDXRKWMEMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1N=C(C=C2)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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